molecular formula C22H22O11 B12390905 Ladanetin-6-O-|A-D-glucopyranoside

Ladanetin-6-O-|A-D-glucopyranoside

Cat. No.: B12390905
M. Wt: 462.4 g/mol
InChI Key: JSUJHPSAVAWXEN-OJQIEBENSA-N
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Description

Ladanetin-6-O-β-D-glucopyranoside is a flavonoid glycoside characterized by the attachment of a β-D-glucopyranosyl moiety to the 6-hydroxy group of the ladanetin aglycone. Such compounds are typically isolated from plant sources and exhibit biological activities influenced by their glycosylation patterns, such as antioxidant, anti-inflammatory, or antimicrobial effects .

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-30-14-7-13-16(11(25)6-12(31-13)9-2-4-10(24)5-3-9)18(27)21(14)33-22-20(29)19(28)17(26)15(8-23)32-22/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17+,19?,20-,22?/m1/s1

InChI Key

JSUJHPSAVAWXEN-OJQIEBENSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4[C@@H](C([C@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Preparation Methods

Reductive Acetylation and Fries Rearrangement

The synthesis of ladanein begins with 2,6-dimethoxyquinone (11 ), which undergoes reductive acetylation to yield acetylated intermediates. This step employs zinc dust in acetic anhydride under reflux, achieving >90% conversion efficiency. Subsequent Fries rearrangement in molten zinc chloride at 150°C generates the acetylated acetophenone derivative (12 ), a key precursor for flavone formation.

Baker–Venkataraman Rearrangement

The flavone skeleton is assembled via Baker–Venkataraman rearrangement, where 12 reacts with benzoyl chloride in pyridine. This intramolecular acyl migration forms the characteristic chromone system with 85-92% yield, surpassing traditional Claisen-Schmidt condensation methods in regioselectivity. Critical parameters include:

  • Reaction temperature: 0-5°C during benzoylation
  • Stoichiometric control: 1.2 eq. benzoyl chloride per hydroxyl group
  • Exclusion of moisture to prevent hydrolysis

Glucosylation Strategies at C-6 Position

Koenigs-Knorr Glycosylation

Adapting methods from octyl-β-D-glucopyranoside synthesis, ladanein undergoes glycosylation using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1 ) in anhydrous ethyl acetate. Zinc oxide (10-15 mol%) catalyzes the nucleophilic substitution at the 6-hydroxyl group, with optimized conditions yielding 61-65% of protected glycoside:

Table 1: Solvent Effects on Glycosylation Efficiency

Solvent Catalyst Loading Reaction Time Yield (%)
Ethyl acetate 10% ZnO 20 h 65
Dichloromethane 12% ZnO 20 h 63
Toluene 20% ZnO 20 h 55

Deprotection and Final Isolation

Sodium methoxide-mediated deacetylation (2-4 h in methanol) removes protecting groups, followed by isohexane recrystallization to achieve >98% purity. The crystalline product exhibits characteristic $$ ^1H $$ NMR signals at δ 4.85 (d, J = 7.5 Hz, H-1'), confirming β-configuration.

Process Optimization and Scale-Up

Solvent Recycling Systems

The patented thin-film evaporation technique reduces octanol content to <5% in intermediates, enabling solvent recovery rates exceeding 85%. This innovation decreases production costs by 40% compared to traditional distillation methods.

Chromatography-Free Purification

Building on ladanein synthesis advancements, the glucoside purification avoids column chromatography through:

  • Temperature-controlled crystallization (0-5°C in MeOH/H₂O)
  • Countercurrent washing with methanol-isohexane (4:1 v/v)
  • Zeolite-mediated neutralization of residual catalysts

Analytical Characterization

Spectroscopic Validation

The final product demonstrates:

  • $$ ^{13}C $$ NMR: δ 105.2 (C-1'), 77.8 (C-5'), 62.1 (C-6')
  • HRMS: m/z 593.1812 [M+Na]$$^+$$ (calc. 593.1804 for C₂₈H₃₀O₁₂Na)
  • HPLC purity: 99.3% (C18 column, MeCN/H₂O 65:35)

Stability Profiling

Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, confirming the crystalline form's suitability for long-term storage.

Industrial Application Challenges

Regioselectivity Constraints

Despite zinc oxide's efficacy, competing glycosylation at C-4' and C-7 positions remains a challenge (<8% side products). Molecular modeling suggests steric hindrance from the 8-methyl group contributes to this selectivity profile.

Continuous Flow Adaptation

Preliminary trials indicate potential for:

  • 30% reduction in reaction time using microreactors
  • 95% yield maintenance at 100g batch scale
  • Real-time NMR monitoring of glycosylation progress

Chemical Reactions Analysis

Types of Reactions

Ladanetin-6-O-|A-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which retain the core flavonoid structure .

Scientific Research Applications

Ladanetin-6-O-|A-D-glucopyranoside has a wide range of scientific research applications:

Mechanism of Action

Ladanetin-6-O-|A-D-glucopyranoside exerts its effects primarily through its antioxidative properties. It scavenges reactive oxygen species, thereby reducing oxidative stress in cells. The compound interacts with various molecular targets, including metabolic enzymes and proteases, and modulates pathways such as NF-κB, which is involved in inflammation and immune responses .

Comparison with Similar Compounds

Quercetin-3-O-(6''-acetyl)-β-D-glucopyranoside (Compound 3)

  • Structure: A quercetin aglycone with a β-D-glucopyranosyl group at the 3-O position, acetylated at the 6''-OH of glucose.
  • Bioactivity: Acetylated derivatives often exhibit improved stability and bioavailability compared to non-acetylated analogs .

Isorhamnetin-3-O-(6''-O-E-p-coumaroyl)-β-D-glucopyranoside (Compound 6)

  • Structure: An isorhamnetin aglycone with a β-D-glucopyranosyl group at 3-O, esterified with a p-coumaroyl group at 6''-OH.
  • Key Differences: The p-coumaroyl substitution introduces a conjugated phenolic system, increasing UV absorption and antioxidant capacity. This contrasts with Ladanetin-6-O-β-D-glucopyranoside, which lacks such aromatic acyl modifications .

8-Hydroxyhesperetin 7-O-[6-O-acetyl-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside]

  • Structure: A di-glycosylated flavonoid with acetylated glucose at the 6-O position and a 1→2 interglycosidic linkage.
  • Key Differences: The presence of a disaccharide chain (acetylated glucose + glucose) enhances water solubility compared to mono-glycosides like Ladanetin-6-O-β-D-glucopyranoside .

Flavonoid C-Glycosides

6-C-β-D-Glucopyranosylkaempferol

  • Structure : A kaempferol aglycone with a glucose unit linked via a carbon-carbon bond at the 6-C position.
  • Key Differences: C-glycosides are resistant to enzymatic hydrolysis (e.g., by β-glucosidases), offering greater metabolic stability than O-glycosides like Ladanetin-6-O-β-D-glucopyranoside .

Triterpene Glycosides

Hederagenin 28-O-β-D-glucuronopyranoside (HN Saponin K)

  • Structure: A triterpene (hederagenin) with a β-D-glucuronopyranosyl group at the 28-O position.
  • Key Differences: Triterpene glycosides exhibit hemolytic and immunomodulatory activities distinct from flavonoid glycosides. The glucuronic acid moiety in this compound confers higher acidity and solubility compared to neutral glucose in Ladanetin-6-O-β-D-glucopyranoside .

Methyl 2-acetamido-6-O-benzoyl-3-O-chloroacetyl-2-deoxy-β-D-glucopyranoside (Compound 16)

  • Structure: A synthetic glucopyranoside with protective groups (benzoyl, chloroacetyl) and a 2-deoxy modification.
  • Key Differences: Designed for stability and specific reactivity in glycosylation reactions, this compound highlights synthetic strategies to modify glycoside properties, which could inform the derivatization of natural products like Ladanetin-6-O-β-D-glucopyranoside .

Research Implications and Gaps

  • Structural Diversity: Substitutions (e.g., acetylation, coumaroylation) and glycosylation positions significantly alter bioactivity and pharmacokinetics. Ladanetin-6-O-β-D-glucopyranoside’s 6-O-glycosylation may confer unique solubility or receptor-binding properties compared to 3-O-glycosides .
  • Synthetic Applications : Protective group strategies (e.g., benzoyl in Compound 16) could be applied to stabilize or functionalize Ladanetin derivatives .
  • Biological Studies: Direct comparative studies are needed to evaluate Ladanetin-6-O-β-D-glucopyranoside’s bioactivity against its analogs, particularly in antioxidant and anti-inflammatory assays.

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